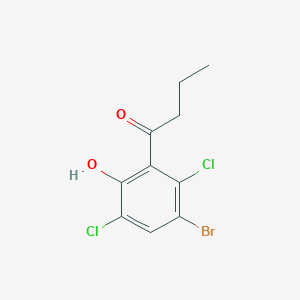

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one

Description

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is a halogenated aromatic ketone with a molecular formula C₁₀H₈BrCl₂O₂. Its structure features a substituted phenyl ring bearing bromo, chloro, and hydroxyl groups at positions 3, 2/5, and 6, respectively, attached to a butanone moiety. Its crystallographic and electronic properties are critical for understanding reactivity and interactions with biological targets .

Properties

Molecular Formula |

C10H9BrCl2O2 |

|---|---|

Molecular Weight |

311.98 g/mol |

IUPAC Name |

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H9BrCl2O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3 |

InChI Key |

HNQPXHKGOKWYEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol derivatives to introduce the bromine and chlorine atoms at specific positions on the aromatic ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

Oxidation: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanoic acid.

Reduction: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanol.

Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the hydroxyl group can influence its binding to enzymes or receptors, potentially affecting biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one, a comparative analysis with structurally analogous compounds is essential. Below is a summary of key parameters:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Crystallographic Behavior: The title compound exhibits a monoclinic crystal system (P2₁/c space group) with intermolecular hydrogen bonding involving the hydroxyl group, enhancing lattice stability. This contrasts with the orthorhombic symmetry observed in 1-(2,4-Dichloro-5-nitrophenyl)propan-1-one . Absorption anisotropy corrections, as described by Blessing (1995), are critical for refining diffraction data of halogenated aromatics due to heavy-atom effects .

Electronic Effects: The electron-withdrawing bromo and chloro substituents reduce electron density on the phenyl ring compared to non-halogenated analogs, influencing reactivity in nucleophilic aromatic substitution. The hydroxyl group at C6 enables hydrogen-bonding interactions, a feature absent in nitro-substituted analogs like 1-(2,4-Dichloro-5-nitrophenyl)propan-1-one.

Thermal Stability :

- The melting point of the title compound (142–144°C) is lower than that of the nitro-substituted analog (158–160°C), likely due to weaker intermolecular forces compared to nitro-group dipole interactions.

Software Utilization :

- SHELXL and SHELXTL remain dominant in refining halogenated aromatic structures due to their robustness in handling heavy-atom parameters and disorder modeling . ORTEP-3 is frequently used for visualizing molecular geometry and thermal ellipsoids .

Methodological Considerations

- Crystallographic Refinement : SHELX programs are preferred for small-molecule refinement, particularly for halogenated compounds, due to their precision in handling absorption corrections and anisotropic displacement parameters .

- Data Visualization : Tools like ORTEP-3 enable accurate representation of molecular geometry, critical for comparing bond lengths and angles across analogs .

Biological Activity

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone notable for its complex structure, which includes bromine and chlorine substituents on a phenolic ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is , with a molecular weight of approximately 311.98 g/mol. The presence of halogen atoms and a hydroxyl group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.98 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one exhibit significant antimicrobial properties against various pathogens. A study highlighted that derivatives with similar structural motifs showed activity against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa . The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | >64 |

Anticancer Activity

The anticancer potential of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one has been explored in various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against A549 human lung cancer cells . The presence of halogen atoms enhances its lipophilicity, facilitating better cellular uptake and interaction with cancer cell targets.

Cytotoxicity Data:

| Cell Line | Viability (%) at 50 µM |

|---|---|

| A549 (Lung Cancer) | 39.8 |

| Caco-2 (Colon Cancer) | 31.9 |

Case Studies

Several case studies have investigated the biological activities of halogenated phenolic compounds:

- Study on Antimicrobial Efficacy : A derivative similar to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one was tested against a panel of resistant bacterial strains. Results indicated strong activity correlating with the presence of dichloro and bromine substituents, suggesting enhanced interactions with microbial targets .

- Anticancer Research : In a study focusing on lung cancer cells, compounds featuring similar structural characteristics were shown to significantly reduce cell viability, indicating potential for development as anticancer agents .

The biological activity of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound's halogen substituents increase electrophilicity, allowing it to form covalent bonds with key microbial proteins, disrupting their function.

- Anticancer Mechanism : The hydroxyl group enhances hydrogen bonding interactions with cellular receptors, potentially leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.